molecular formula C13H11ClN4O2 B10815819 5-Chloro-3-(2,6-dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine

5-Chloro-3-(2,6-dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B10815819
M. Wt: 290.70 g/mol
InChI Key: MDAPYDOLBKZFDI-UHFFFAOYSA-N
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Description

OSM-S-686 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential antimalarial properties. This compound is part of the Open Source Malaria project, which aims to develop new treatments for malaria through open-source collaboration. OSM-S-686 has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-686 involves the construction of the thienopyrimidine scaffold. One of the key steps in the synthesis is the lithiation/halogenation of a chlorinated thienopyrimidone, which introduces the desired functionality while maintaining workable yields of approximately 50%. An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .

Industrial Production Methods

While specific industrial production methods for OSM-S-686 are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yields and purity, as well as the development of efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

OSM-S-686 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the thienopyrimidine scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted thienopyrimidine derivatives.

Scientific Research Applications

OSM-S-686 has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing other aminothienopyrimidine derivatives.

    Biology: It is studied for its potential antimalarial activity and its effects on Plasmodium falciparum.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for malaria.

    Industry: The compound’s unique chemical properties make it a valuable candidate for developing new pharmaceuticals.

Mechanism of Action

The mechanism of action of OSM-S-686 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase (PfAsnRS). This enzyme is crucial for protein synthesis in the parasite. OSM-S-686 acts as a pro-inhibitor, and its inhibition occurs via enzyme-mediated production of an Asn-OSM-S-686 adduct. This adduct formation disrupts protein translation and activates the amino acid starvation response in the parasite .

Comparison with Similar Compounds

Similar Compounds

    OSM-S-106: Another aminothienopyrimidine compound with similar antimalarial properties.

    TCMDC-135294: A structurally related compound identified from a GSK library.

Uniqueness of OSM-S-686

OSM-S-686 is unique due to its specific structural modifications, which enhance its activity against Plasmodium falciparum. The presence of the thienopyrimidine scaffold and the specific substitutions make it a potent inhibitor of PfAsnRS, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H11ClN4O2

Molecular Weight

290.70 g/mol

IUPAC Name

5-chloro-3-(2,6-dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C13H11ClN4O2/c1-19-8-4-3-5-9(20-2)12(8)13-17-16-11-7-15-6-10(14)18(11)13/h3-7H,1-2H3

InChI Key

MDAPYDOLBKZFDI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=NN=C3N2C(=CN=C3)Cl

Origin of Product

United States

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